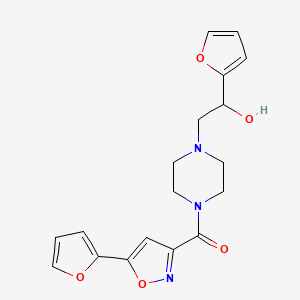
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates furan and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₃
The structure features a furan ring, a piperazine ring, and an isoxazole component, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing furan and piperazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that furan-containing compounds possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, outperforming traditional antibiotics in certain cases .
- Anticancer Potential : Furan-based compounds have been explored for their anticancer properties. A study indicated that furan conjugates exhibited inhibitory effects on human cervical cancer cells (HeLa), with some derivatives showing IC50 values as low as 0.15 µg/mL . The proposed mechanism involves mitochondrial modification and membrane disruption.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive function or exhibiting neuroprotective effects .
- Cell Cycle Disruption : The anticancer activity may arise from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis. This has been observed in studies where furan derivatives induced cell death in cancer cell lines through various pathways .
- Antioxidant Properties : Many furan derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various furan derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like streptomycin and tetracycline, particularly against Pseudomonas fluorescence .
Anticancer Activity
In a specific case study involving HeLa cells, a furan-based conjugate demonstrated significant cytotoxicity with an IC50 value of 0.15 ± 0.05 µg/mL. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-14(15-3-1-9-24-15)12-20-5-7-21(8-6-20)18(23)13-11-17(26-19-13)16-4-2-10-25-16/h1-4,9-11,14,22H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQFUXCYKZWKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














